REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:12]([O-])=O.[H][H]>[Pd].CO>[C:8]([C:5]1[CH:4]=[C:3]([NH2:12])[CH:2]=[CH:7][CH:6]=1)([CH3:11])([CH3:9])[CH3:10]
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Name
|
|
Quantity
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18 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered
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Type
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CUSTOM
|
Details
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the solvents were evaporated
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Type
|
WASH
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Details
|
washed with saturated sodium bicarbonate solution and H2O
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |